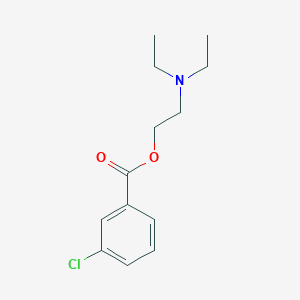
2-(Diethylamino)ethyl 3-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)ethyl 3-chlorobenzoate, also known as procaine or novocaine, is a local anesthetic that is commonly used in medical procedures. It was first synthesized in 1905 by the German chemist Alfred Einhorn, and since then, it has been widely used in medicine due to its effectiveness and low toxicity.
Aplicaciones Científicas De Investigación
2-(Diethylamino)ethyl 3-chlorobenzoate has been extensively studied for its use as a local anesthetic in medical procedures. It is commonly used in dentistry, surgery, and obstetrics. Additionally, 2-(Diethylamino)ethyl 3-chlorobenzoate has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's disease. It has also been studied for its potential use in drug delivery systems due to its ability to enhance the permeability of cell membranes.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)ethyl 3-chlorobenzoate involves the inhibition of sodium channels in nerve cells. This inhibition prevents the transmission of nerve impulses, resulting in a loss of sensation in the affected area. Additionally, 2-(Diethylamino)ethyl 3-chlorobenzoate has been shown to have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Diethylamino)ethyl 3-chlorobenzoate include a decrease in the permeability of cell membranes, inhibition of neurotransmitter release, and a decrease in the excitability of nerve cells. Additionally, 2-(Diethylamino)ethyl 3-chlorobenzoate has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(Diethylamino)ethyl 3-chlorobenzoate in lab experiments is its low toxicity. Additionally, it has a well-established synthesis method and is readily available. However, one limitation of using 2-(Diethylamino)ethyl 3-chlorobenzoate in lab experiments is its short duration of action, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 2-(Diethylamino)ethyl 3-chlorobenzoate. One area of research is the development of new drug delivery systems that utilize 2-(Diethylamino)ethyl 3-chlorobenzoate's ability to enhance cell membrane permeability. Additionally, 2-(Diethylamino)ethyl 3-chlorobenzoate's anti-inflammatory and antioxidant properties may be further investigated for their potential use in the treatment of various diseases. Finally, new synthetic methods for 2-(Diethylamino)ethyl 3-chlorobenzoate may be developed in order to improve its efficiency and reduce its cost of production.
Conclusion
2-(Diethylamino)ethyl 3-chlorobenzoate, or 2-(Diethylamino)ethyl 3-chlorobenzoate, is a widely used local anesthetic that has been extensively studied for its use in medical procedures. Additionally, it has potential applications in the treatment of various diseases and in drug delivery systems. While there are some limitations to its use in lab experiments, its low toxicity and well-established synthesis method make it a valuable tool for scientific research. With further research, 2-(Diethylamino)ethyl 3-chlorobenzoate may prove to be a valuable asset in the development of new medical treatments and drug delivery systems.
Métodos De Síntesis
The synthesis of 2-(Diethylamino)ethyl 3-chlorobenzoate involves the reaction between para-chlorobenzoic acid and diethylaminoethanol in the presence of hydrochloric acid. The resulting product is then purified through recrystallization. This synthesis method has been well-established and is widely used in the production of 2-(Diethylamino)ethyl 3-chlorobenzoate.
Propiedades
Nombre del producto |
2-(Diethylamino)ethyl 3-chlorobenzoate |
|---|---|
Fórmula molecular |
C13H18ClNO2 |
Peso molecular |
255.74 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 3-chlorobenzoate |
InChI |
InChI=1S/C13H18ClNO2/c1-3-15(4-2)8-9-17-13(16)11-6-5-7-12(14)10-11/h5-7,10H,3-4,8-9H2,1-2H3 |
Clave InChI |
BWTWXNBEZDZJCL-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC(=CC=C1)Cl |
SMILES canónico |
CCN(CC)CCOC(=O)C1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256748.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256749.png)


![1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol](/img/structure/B256756.png)
![3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide](/img/structure/B256759.png)

![N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B256761.png)

![methyl 4-phenyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B256765.png)


